molecular formula C10H20N2O B11956783 N-cyclohexyl-N'-propylurea CAS No. 2032-68-0

N-cyclohexyl-N'-propylurea

Cat. No.: B11956783
CAS No.: 2032-68-0
M. Wt: 184.28 g/mol
InChI Key: GRLSYRNKNDLBAO-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-propylurea is an organic compound belonging to the class of ureas It is characterized by the presence of a cyclohexyl group and a propyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N’-propylurea can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with propyl isocyanate. The reaction typically occurs in a non-polar solvent such as toluene, under mild conditions, to yield the desired urea derivative .

Another method involves the use of chlorocarbonylsulfenyl chloride as a carbonylating agent. In this two-step process, cyclohexylamine reacts with chlorocarbonylsulfenyl chloride to form an intermediate, which then reacts with propylamine to produce N-cyclohexyl-N’-propylurea .

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-propylurea often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-propylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-N’-propylurea oxides, while reduction can produce N-cyclohexyl-N’-propylamines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-propylurea involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of epoxide hydrolases by binding to the active site of the enzyme, thereby preventing the hydrolysis of epoxides. This inhibition is crucial in reducing the mutagenicity of certain epoxide compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N’-propylurea is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and non-aqueous environments. Its specific structure allows for selective inhibition of certain enzymes, distinguishing it from other urea derivatives .

Properties

CAS No.

2032-68-0

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-cyclohexyl-3-propylurea

InChI

InChI=1S/C10H20N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,11,12,13)

InChI Key

GRLSYRNKNDLBAO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1CCCCC1

Origin of Product

United States

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